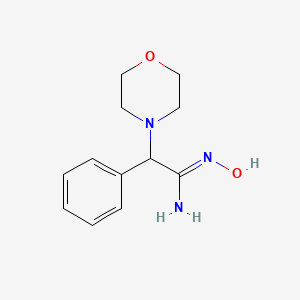

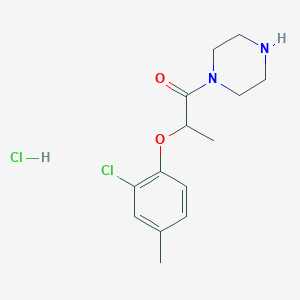

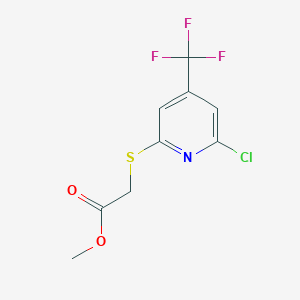

![molecular formula C13H21ClN2O2 B1423646 1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride CAS No. 1303968-17-3](/img/structure/B1423646.png)

1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride is an organic compound belonging to the class of piperazines, characterized by a phenyl ring attached to a piperazine ring through an ethoxy bridge. It is primarily studied for its unique structural and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride generally involves multi-step organic reactions:

Starting Materials: : The initial reactants include 2-(2-Methoxy-ethoxy)-phenylamine and piperazine.

Reaction Steps: : The synthesis typically progresses through a series of nucleophilic substitution and amination reactions.

Conditions: : The reactions often occur under controlled temperature and pH, using solvents like ethanol or dichloromethane to facilitate the process.

Industrial Production Methods

For industrial-scale production, the methods are scaled up with attention to maintaining reaction efficiency and purity. Continuous flow processes or batch reactors may be employed to handle large volumes.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : It can be oxidized to form corresponding oxides, often employing agents like potassium permanganate.

Reduction: : Reduction reactions usually use hydrogen gas in the presence of catalysts like palladium on carbon.

Substitution: : Undergoes nucleophilic substitution reactions, especially with halogenated compounds.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: : Hydrogen gas or sodium borohydride under catalytic conditions.

Substitution: : Halogenated agents like chlorides or bromides in aprotic solvents.

Major Products

Oxidation: : Phenol derivatives.

Reduction: : Alkyl or amine derivatives.

Substitution: : Varied organic functional groups based on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride finds applications across multiple scientific fields:

Chemistry: : As an intermediate in the synthesis of more complex organic molecules.

Biology: : In studies related to neurotransmitter functions and receptor binding.

Industry: : Applied in creating specialized polymers and materials.

Wirkmechanismus

The compound exerts its effects primarily through interaction with molecular targets like receptors in the central nervous system. It modulates receptor activity by mimicking or inhibiting natural ligands, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Unique Properties

Compared to other piperazine derivatives, 1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride stands out for its specific ethoxy bridge, which can significantly alter its pharmacokinetic and pharmacodynamic properties.

Similar Compounds

1-Phenylpiperazine: : Known for its role in psychoactive drug development.

2-(2-Ethoxyethoxy)benzene: : A compound with similar ether bridges affecting its chemical reactivity.

The unique combination of a methoxy-ethoxy phenyl group and piperazine ring makes this compound an interesting subject for ongoing research in various scientific disciplines.

There you have it: an in-depth look into the fascinating world of this compound. Intrigued? What do you think about diving deeper into its applications in medicine next?

Eigenschaften

CAS-Nummer |

1303968-17-3 |

|---|---|

Molekularformel |

C13H21ClN2O2 |

Molekulargewicht |

272.77 g/mol |

IUPAC-Name |

1-[2-(2-methoxyethoxy)phenyl]piperazine;hydrochloride |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-16-10-11-17-13-5-3-2-4-12(13)15-8-6-14-7-9-15;/h2-5,14H,6-11H2,1H3;1H |

InChI-Schlüssel |

AGYZNQHWDMFHBC-UHFFFAOYSA-N |

SMILES |

COCCOC1=CC=CC=C1N2CCNCC2.Cl.Cl |

Kanonische SMILES |

COCCOC1=CC=CC=C1N2CCNCC2.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethoxyspiro[3.5]nonan-1-one](/img/structure/B1423565.png)

![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/structure/B1423567.png)

![4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1423568.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol](/img/structure/B1423572.png)

![N'-[1-Amino-2-(4-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423577.png)